2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide

Catalog No.
S3200432
CAS No.
105410-00-2
M.F
C12H18N2O
M. Wt
206.289
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide

CAS Number

105410-00-2

Product Name

2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide

IUPAC Name

2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide

Molecular Formula

C12H18N2O

Molecular Weight

206.289

InChI

InChI=1S/C12H18N2O/c1-8-5-9(2)12(10(3)6-8)14-11(15)7-13-4/h5-6,13H,7H2,1-4H3,(H,14,15)

InChI Key

ZZXKYJMPUPWGND-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CNC)C

solubility

not available

Application in Photocatalytic Aerobic Oxidation

Specific Scientific Field: Materials Chemistry

Summary of the Application: Triphenylamine-based ordered mesoporous polymers (TPA-MPs) have been used as metal-free photocatalysts for aerobic oxidation . These polymers offer a more sustainable and environmentally friendly alternative to conventional metal-based photocatalysts .

Methods of Application: The preparation of TPA-MPs involves a facile and cost-effective process . The resulting three-dimensional networks possess periodic porosity, excellent stability, and good photoelectric response characteristics . TPA-MP-1, a specific variant of these polymers, was used as the optimized heterogeneous photocatalyst for visible-light driven cross-coupling of glycine derivatives with indoles and synthesis of 2-substituted benzothiazoles .

Results or Outcomes: The TPA-MP-1 catalyst demonstrated good recyclability, retaining its photocatalytic activity even after being reused at least five times .

Application in Oxa-Michael Reactions

Specific Scientific Field: Catalysis Science

Summary of the Application: Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), a strong Lewis base, has been used to catalyze oxa-Michael reactions .

Methods of Application: The performance of TTMPP in catalyzing oxa-Michael reactions was assessed and compared with other electron-rich tertiary arylphosphines . A matrix of five varyingly strong Michael acceptors and four varyingly acidic alcohols was used to evaluate the activity of the catalysts .

Results or Outcomes: TTMPP showed a significant superiority over other arylphosphine-based Lewis bases and a similar activity to P2-tBu under highly concentrated, quasi solvent-free conditions . It was also found to be the first Lewis base capable of catalyzing the oxa-Michael polymerization of diacrylates and diols .

Application in Oxa-Michael Polymerization

Specific Scientific Field: Polymer Chemistry

Summary of the Application: Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), a strong Lewis base, has been used to catalyze the oxa-Michael polymerization of diacrylates and diols .

Methods of Application: The performance of TTMPP in catalyzing oxa-Michael polymerization reactions was assessed under solvent-free conditions . The reactions involved 2-hydroxyethyl acrylate (HEA) and 1,4-butanediol diacrylate (BDDA) with diols .

Results or Outcomes: TTMPP was found to be the first Lewis base capable of catalyzing the oxa-Michael polymerization of diacrylates and diols . The use of p2-tbu as a catalyst resulted in higher molar masses in this polymerization reaction .

Application in Synthesis of Iodonium Salts

Specific Scientific Field: Organic Chemistry

Summary of the Application: (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate, a type of iodonium salt, is used in various organic synthesis reactions .

Methods of Application: The iodonium salt can be prepared and used in various organic reactions . The specific methods of application and experimental procedures would depend on the particular reaction being carried out .

Results or Outcomes: The outcomes of the reactions would also depend on the specific reaction being carried out . Iodonium salts are generally known for their high reactivity and selectivity in various organic reactions .

Application in Catalysing Oxa-Michael Reactions

Methods of Application: The performance of TTMPP in catalysing oxa-Michael reactions is assessed and compared with other electron-rich tertiary arylphosphines . A matrix of five varyingly strong Michael acceptors and four varyingly acidic alcohols is used to evaluate the activity of the catalysts .

Results or Outcomes: TTMPP shows a significant superiority over other arylphosphine based Lewis bases and a similar activity to P2-tBu under highly concentrated, quasi solvent free conditions . Furthermore, the performance of TTMPP and P2-tBu is compared in the oxa-Michael polymerisation reactions of 2-hydroxyethyl acrylate (HEA) and of 1,4-butanediol diacrylate (BDDA) with diols under solvent free conditions .

2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide is an organic compound characterized by its amide functional group, where a methylamino group is attached to the acetyl moiety, and a 2,4,6-trimethylphenyl group is linked through the nitrogen atom. Its molecular formula is C12H18N2OC_{12}H_{18}N_{2}O with a molar mass of approximately 206.28 g/mol . This compound exhibits unique structural features due to the presence of multiple methyl groups on the aromatic ring, which can influence its physical and chemical properties.

The chemical reactivity of 2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide can be analyzed in various contexts:

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Acylation Reactions: The methylamino group can act as a nucleophile in acylation reactions, allowing for further derivatization.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom.

Several synthetic routes can be employed to produce 2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide:

  • Direct Amide Formation: Reacting 2-(methylamino)acetic acid with 2,4,6-trimethylphenylamine under appropriate conditions (e.g., heating in the presence of a coupling agent).
  • Reduction of Nitriles: Starting from the corresponding nitrile followed by reduction using lithium aluminum hydride or similar reagents.
  • Mannich Reaction: A Mannich-type reaction involving formaldehyde and an amine precursor could also yield this compound.

The unique structure of 2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide lends itself to various applications:

  • Pharmaceutical Development: Potential use in drug formulation due to its biological activity.
  • Chemical Intermediates: Acts as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: Utilized in studies investigating structure-activity relationships in medicinal chemistry.

Interaction studies involving 2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide may focus on:

  • Protein Binding Affinity: Investigating how this compound interacts with specific biological targets.
  • Enzyme Inhibition Studies: Assessing its potential as an inhibitor for enzymes relevant to disease pathways.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide. A comparison highlights its unique features:

Compound NameStructural FeaturesBiological Activity
N,N-DimethylacetamideSimple acetamide without aromatic substitutionSolvent properties
N-(2,4,6-trimethylphenyl)methanamineLacks acetyl group but has a similar aromatic ringPotentially similar reactivity
2-Amino-N,N-dimethylacetamideContains dimethyl instead of methylaminoExhibits different biological properties

This comparison illustrates that while these compounds may share certain characteristics, the presence of specific functional groups in 2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide may confer distinct chemical reactivity and biological activity profiles.

XLogP3

1.3

Dates

Last modified: 08-18-2023

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